![molecular formula C17H14ClN3O B6638934 N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide](/img/structure/B6638934.png)
N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide (CPB) is a chemical compound that belongs to the class of pyrazole-based compounds. CPB has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide acts as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and play a role in the development of various diseases. By inhibiting COX-2, N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide reduces the production of prostaglandins, leading to a reduction in inflammation.
Biochemical and Physiological Effects
N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit the replication of viruses. N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in scientific research. However, there are also limitations to its use. N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide may have off-target effects, which can complicate data interpretation. Additionally, the effects of N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide. One area of research is the development of more selective COX-2 inhibitors based on the chemical structure of N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide. Another area of research is the investigation of the effects of N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide on other inflammatory pathways. Additionally, N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide may have potential applications in the treatment of viral infections, and further research is needed to explore this possibility.
Conclusion
In conclusion, N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide is a chemical compound that has potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties and has been used in research on the treatment of various diseases. N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide acts as a selective inhibitor of COX-2 and has various biochemical and physiological effects. While N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide has several advantages for use in laboratory experiments, there are also limitations to its use. Future research on N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide may lead to the development of more selective COX-2 inhibitors and the investigation of its effects on other inflammatory pathways and viral infections.
Méthodes De Synthèse
N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide can be synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with 3-pyrazol-1-ylbenzoic acid in the presence of a base. Another method involves the reaction of 4-chlorobenzylamine with 3-pyrazol-1-ylbenzoic acid in the presence of a coupling reagent. The synthesis of N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide has been used in research on the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-15-7-5-13(6-8-15)12-19-17(22)14-3-1-4-16(11-14)21-10-2-9-20-21/h1-11H,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIGOCIGVNAJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide](/img/structure/B6638867.png)
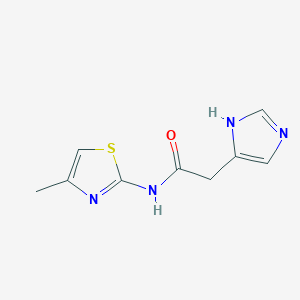
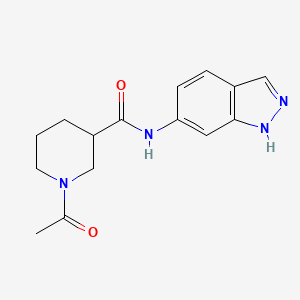
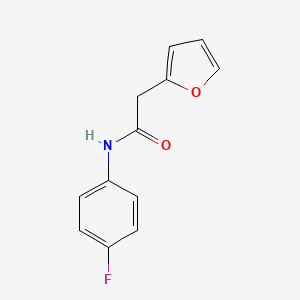

![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6638900.png)
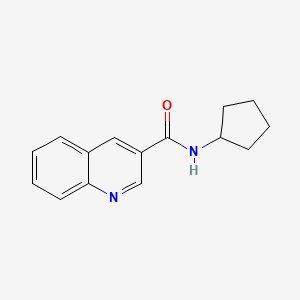
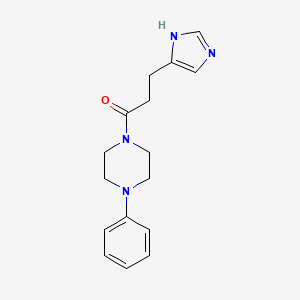
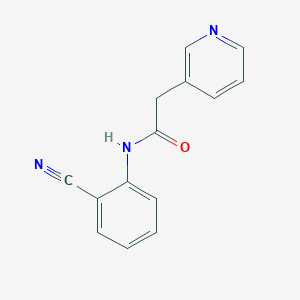
![N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638946.png)
![N-[(3,4-dihydro-2H-1lambda~4~-thiophen-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6638956.png)
![[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6638960.png)